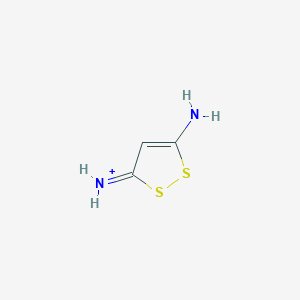

3,5-Diamino-1,2-dithiol-1-ium

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N2S2+ |

|---|---|

Molecular Weight |

133.22 g/mol |

IUPAC Name |

(5-aminodithiol-3-ylidene)azanium |

InChI |

InChI=1S/C3H4N2S2/c4-2-1-3(5)7-6-2/h1,4H,5H2/p+1 |

InChI Key |

LRMJANOUFKNBQQ-UHFFFAOYSA-O |

SMILES |

C1=C(SSC1=[NH2+])N |

Canonical SMILES |

C1=C(SSC1=[NH2+])N |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diamino 1,2 Dithiol 1 Ium and Analogues

Established Synthetic Pathways to the 1,2-Dithiolium Core

The formation of the 1,2-dithiolium ring is a critical first step in the synthesis of its derivatives. One of the most common and established methods begins with 3-oxoesters. The sulfuration of these esters is a widely used technique to produce 3H-1,2-dithiole-3-thiones, which are key precursors to 1,2-dithiolium salts. mdpi.comresearchgate.net

Initially, this conversion was achieved using a combination of Lawesson's reagent and elemental sulfur. mdpi.comresearchgate.net A more efficient and higher-yielding method was later developed by Curphey, utilizing a mixture of tetraphosphorus (B14172348) decasulfide (P₄S₁₀), sulfur (S₈), and hexamethyldisiloxane (B120664) (HMDO). mdpi.com This improved method not only increases the yield of the desired dithiolethione but also simplifies the purification process. mdpi.com

Once the 3H-1,2-dithiole-3-thione is obtained, it can be converted into a 1,2-dithiolium salt through two primary methods:

Alkylation: Reaction with alkylating agents, such as alkyl halides, introduces a substituent on the exocyclic sulfur atom, forming a 3-(alkylthio)-1,2-dithiolium salt. mdpi.com

Chlorination: Treatment with chlorinating agents can also lead to the formation of the dithiolium cation. mdpi.com

Another significant pathway to the 1,2-dithiole (B8566573) core involves the use of α-enolic dithioesters. These compounds can be treated with elemental sulfur and indium(III) chloride under solvent-free conditions to yield 3H-1,2-dithiole-3-thiones with good functional group tolerance. mdpi.com

| Starting Material | Reagents | Product | Key Features |

| 3-Oxoesters | Lawesson's Reagent, S₈ | 3H-1,2-dithiole-3-thione | Established, nearly quantitative yields. mdpi.comresearchgate.net |

| 3-Oxoesters | P₄S₁₀, S₈, HMDO | 3H-1,2-dithiole-3-thione | Higher yields and simpler workup than Lawesson's reagent method. mdpi.com |

| α-Enolic Dithioesters | S₈, InCl₃ | 3H-1,2-dithiole-3-thione | Good to excellent yields, solvent-free conditions. mdpi.com |

| 1,2-Dithiole-3-thiones | Alkyl Iodides | 1,2-Dithiolium Salts | Formation of the cationic ring. mdpi.com |

Approaches for the Introduction of Amino Substituents at 3,5-Positions

The direct synthesis of 3,5-diamino-1,2-dithiol-1-ium from simple precursors is not extensively documented, suggesting that multi-step or analogue-based strategies are necessary. A highly pertinent synthetic route is the oxidation of dithiobiurets (dithioimidodicarbonic diamides), which is the most important method for synthesizing the closely related 3,5-diamino-1,2,4-dithiazolium salts. thieme-connect.de This process involves the formation of an S-S bond through oxidation using agents like iodine or hydrogen peroxide. thieme-connect.de

Adapting this methodology to the 1,2-dithiole system would likely involve the synthesis and subsequent oxidation of dithiomalonamide or its derivatives. The key step would be an intramolecular oxidative cyclization to form the dithiolium ring with the amino groups pre-installed at the correct positions.

Another potential strategy involves the chemical transformation of substituents on a pre-formed 1,2-dithiolium ring. For instance, a 3-alkylthio-1,2-dithiolium salt, synthesized as described in the previous section, might undergo nucleophilic substitution with an amine. In some cases, reactions of dithiolium salts with certain amines can replace an alkylsulfanyl group with an amino group to furnish other dithiazolium salts, a reaction that could potentially be applied to the dithiolium system. thieme-connect.de

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives with substituents at the 4-position of the dithiolium ring has been achieved. A notable example is the preparation of 3,5-diamino-4-phenyl-1,2-dithiol-1-ium iodide. The synthesis of such compounds often starts from precursors that already contain the desired C4-substituent.

For instance, the synthesis of 4-substituted 3H-1,2-dithiole-3-thiones can be accomplished by the sulfuration of appropriately substituted dialkyl malonates. These malonate esters, bearing substituents like methyl, phenyl, or chloro groups, can withstand the reaction conditions to form the desired 4-substituted dithiolethiones. researchgate.net These intermediates can then, in principle, be converted to the corresponding 3,5-diamino dithiolium salts through methods analogous to those described in section 2.2.

The synthesis of analogues where the amino groups at the 3 and 5 positions are themselves substituted (e.g., N-alkyl or N-aryl amino groups) requires modified synthetic approaches. One plausible route involves starting with substituted thioureas or related nitrogen-containing nucleophiles.

Drawing parallels from the synthesis of 3,5-diamino-1,2,4-dithiazolium salts, the process can start from carbamothioic chlorides and potassium thiocyanate. thieme-connect.de The resulting intermediate reacts with an appropriate amine to form a substituted dithiobiuret, which is then oxidized in situ to the desired 3,5-disubstituted-1,2,4-dithiazolium salt. thieme-connect.de A similar pathway, starting with malononitrile (B47326) or a related three-carbon precursor and reacting it with substituted amines and a sulfur source, could potentially yield N,N'-substituted this compound analogues.

Additionally, the synthesis of 5-substituted 3H-1,2-dithiole-3-thiones is well-established, starting from materials like α-enolic dithioesters or alkynes. mdpi.com These 5-substituted precursors could then undergo a sequence of reactions to introduce a substituted amino group at the 3-position, leading to a 3,5-disubstituted dithiolium salt.

| Synthetic Target | Precursor | General Approach |

| 4-Substituted Analogues | Substituted Dialkyl Malonates | Sulfuration to form 4-substituted dithiolethiones, followed by conversion to the diamino dithiolium salt. researchgate.net |

| N,N'-Substituted Analogues | Substituted Thioureas/Amines | Construction of a substituted dithiomalonamide-like precursor followed by oxidative cyclization. thieme-connect.de |

| 3,5-Disubstituted Analogues | 5-Substituted 3H-1,2-dithiole-3-thiones | Conversion of the 3-thione group to a substituted amine on a pre-existing 5-substituted ring. mdpi.com |

Synthesis of 3,5-Diamino-4-substituted-1,2-dithiol-1-ium Compounds

Reaction Optimization and Yield Enhancement in Dithiolium Synthesis

Optimizing the synthesis of dithiolium salts involves careful consideration of reagents, reaction conditions, and purification methods to maximize yield and purity.

A key example of optimization in the synthesis of dithiolium precursors is the move from Lawesson's reagent to the P₄S₁₀/S₈/HMDO mixture for the sulfuration of 3-oxoesters. This change significantly improved yields and simplified the workup. mdpi.com

General principles for optimizing heterocyclic syntheses can also be applied. These include:

Parameter Screening: Systematically investigating variables such as temperature, reaction time, solvent, and molar ratios of reactants is crucial. For example, in the synthesis of a pyrazole, a range of parameters was tested to determine the effect of each on the purity of the crude product. mdpi.com

Solvent Choice: The choice of solvent can dramatically affect reaction outcomes and yields. In some cases, moving to solvent-free conditions can provide excellent results. mdpi.com For precipitation and crystallization steps, a systematic investigation of different solvents can improve the isolated yield of the final product. mdpi.com

Process Technology: For larger-scale syntheses, transitioning from batch processing to flow chemistry for potentially hazardous steps, like diazotization, can improve safety and handling. mdpi.com While not directly applicable to all dithiolium syntheses, the principle of choosing the appropriate technology for critical steps is a key aspect of optimization.

High-Dilution Conditions: For macrocyclization reactions, which share challenges with some complex ring formations, using high-dilution conditions is a classic strategy to favor intramolecular cyclization over intermolecular polymerization. acs.org This principle can be relevant when cyclization is the yield-limiting step.

By systematically applying these optimization strategies, the synthesis of this compound and its analogues can be made more efficient, scalable, and reliable.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of 3,5-Diamino-1,2-dithiol-1-ium Salts

X-ray crystallography is the definitive method for determining the solid-state structure of ionic compounds. For 3,5-disubstituted-1,2-dithiolylium salts, this technique offers precise insights into molecular geometry, bond characteristics, and the interactions governing the crystal lattice. researchgate.net

Table 1: Typical Bond Lengths in 1,2-Dithiolium Ring Systems This table is generated based on data from related dithiolium structures as specific crystallographic data for the title compound was not available.

| Bond | Typical Length (Å) | Expected Character |

|---|---|---|

| S-S | ~2.02 | Partial double bond |

| S-C | ~1.73 | Partial double bond |

| C-C | ~1.38 | Partial double bond |

Source: Based on data for substituted 1,2-dithiolium salts.

A key feature of the 1,2-dithiolium ring system is its planarity. This flatness is a direct consequence of its aromaticity, as a planar arrangement is necessary to allow for the effective overlap of p-orbitals and the delocalization of 6π electrons. It is expected that the nitrogen atoms of the amino groups also lie in or close to this plane to maximize their electronic contribution to the ring. Conformational studies on 3,5-disubstituted-1,2-dithiolylium salts confirm that variations in substituent groups can induce minor conformational changes, but the core dithiolium ring remains planar. researchgate.net

Planarity and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.net It is particularly useful for distinguishing between isomers, such as the 1,2- and 1,3-dithiolium systems. For the this compound cation, both ¹H and ¹³C NMR would provide characteristic signals confirming its identity. Due to the C₂v symmetry of the cation, a simplified spectrum is expected. The two amino groups at positions 3 and 5 are chemically equivalent, as are the carbon atoms to which they are attached.

Proton (¹H) NMR spectral studies have been performed on 3,5-diamino-1,2-dithiolium iodide. researchgate.net One would anticipate a singlet signal for the proton at the C4 position of the ring. The protons of the two equivalent amino groups (-NH₂) would likely appear as a single, potentially broad signal due to chemical exchange and quadrupolar coupling with nitrogen.

In the ¹³C NMR spectrum, three distinct signals would be expected for the three carbon atoms of the ring. The equivalent C3 and C5 carbons would produce a single resonance, while the C4 carbon would show a separate resonance at a different chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Cation This table is predictive, based on general principles, as specific spectral data was not available in the search results.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C4-H | 7.0 - 8.5 | Singlet (s) |

| ¹H | -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) |

| ¹³C | C3, C5 | 160 - 175 | - |

Source: Predicted values based on analogous heterocyclic systems.

Vibrational Spectroscopy (Infrared and Raman) for Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. researchgate.net Comparative IR spectral studies have been conducted on 3,5-diamino-1,2-dithiolium iodide. researchgate.net A strong infrared band observed between 1510-1540 cm⁻¹ is a characteristic feature of the 3,5-diamino-1,2-dithiolium ion. oup.com This absorption is likely due to the coupled stretching vibrations of the C=C and C=N bonds within the delocalized ring system. Other key vibrational modes can be predicted for this cation.

Table 3: Predicted Major Vibrational Bands for this compound This table is predictive, based on general principles, as complete spectral data was not available in the search results.

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100 - 3400 | N-H stretching | IR, Raman |

| 3000 - 3100 | C-H stretching | IR, Raman |

| ~1620 | -NH₂ scissoring | IR |

| 1510 - 1540 | Ring stretching (C=N, C=C) | IR (strong) |

| ~1300 | C-N stretching | IR |

Source: Based on general group frequencies and published data. researchgate.netoup.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact mass of the cation and to study its fragmentation pathways upon ionization, providing further structural confirmation. researchgate.net The molecular formula of the this compound cation is [C₃H₄N₂S₂]⁺, giving it a calculated monoisotopic mass of approximately 132.99 Da. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to this mass.

Studies on the mass spectrometric behavior of substituted 1,2-dithiolium cations indicate that their fragmentation is often preceded by pyrolytic decomposition. researchgate.net Common fragmentation patterns for heterocyclic amines could involve the loss of small, stable neutral molecules. For the this compound cation, plausible fragmentation pathways could include the elimination of hydrogen cyanide (HCN, loss of 27 Da) or cyanamide (B42294) (NH₂CN, loss of 42 Da), reflecting the stability of the core ring and its substituents.

Theoretical and Computational Chemistry Investigations of 3,5 Diamino 1,2 Dithiol 1 Ium

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods provide a balance between computational cost and accuracy, making them suitable for studying systems like the 3,5-Diamino-1,2-dithiol-1-ium cation.

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For the this compound cation, calculations would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to account for electron correlation and polarization effects.

X-ray diffraction analyses of related 1,2,4-dithiazolium salts have revealed that the heterocyclic ring is planar, with substituents also lying in the same plane. This planarity suggests a high degree of electron delocalization. thieme-connect.de The bond lengths within the ring are typically found to be intermediate between single and double bonds, further supporting the idea of a delocalized π-electron system. thieme-connect.de For the this compound cation, one would expect similar characteristics. The amino groups are also expected to be coplanar with the ring to maximize p-orbital overlap and participation in the delocalized system.

Below is a hypothetical data table of optimized geometrical parameters for the this compound cation, based on expected values from analogous structures studied with DFT methods.

Interactive Data Table: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S1-S2 | 2.05 |

| S2-C3 | 1.72 |

| C3-N(H2) | 1.34 |

| C3-C4 | 1.40 |

| C4-C5 | 1.40 |

| C5-S1 | 1.72 |

| C5-N(H2) | 1.34 |

| **Bond Angles (°) ** | |

| C5-S1-S2 | 95.0 |

| S1-S2-C3 | 95.0 |

| S2-C3-C4 | 125.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-S1 | 125.0 |

Note: These values are illustrative and based on computational data for structurally similar heterocyclic cations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov

Interactive Data Table: Predicted Frontier Orbital Energies

| Orbital | Predicted Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These values are representative and derived from DFT calculations on analogous aromatic heterocyclic cations.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In the this compound cation, the positive charge is not localized on a single atom but is delocalized across the ring, particularly on the sulfur atoms. The MEP map would likely show a significant blue region (positive potential) distributed over the dithiolium ring, reflecting its cationic nature. The nitrogen atoms of the amino groups, due to their lone pairs, would represent areas of higher electron density, appearing as yellow or reddish regions, making them potential sites for interaction with electrophiles or for hydrogen bonding. dntb.gov.ua

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Aromaticity Criteria and Delocalization in the 1,2-Dithiolium Cation

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. The 1,2-dithiolium cation is a 6π-electron system (four from the two double bonds and two from the lone pair of one sulfur atom), which satisfies Hückel's rule (4n+2 π electrons, where n=1). This delocalization of π-electrons over the five-membered ring results in significant stabilization.

The presence of amino groups at the 3 and 5 positions further contributes to the electronic delocalization through resonance, pushing electron density into the ring. This delocalization can be evidenced by the equalization of bond lengths around the ring, which are intermediate between typical single and double bonds. thieme-connect.de Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromatic character. For the 1,2-dithiolium cation, a significant negative NICS value would be expected, confirming its aromatic nature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the intermolecular interactions between the this compound cation and its counter-ion (e.g., iodide) or with solvent molecules. By simulating the system at a given temperature and pressure, one can observe how the ions arrange themselves and interact with their environment.

For the this compound cation in a condensed phase, MD simulations could reveal the nature of ion pairing, solvation shells, and hydrogen bonding interactions between the amino groups and solvent molecules. The simulations rely on a force field, a set of parameters that describe the potential energy of the system. For novel ions, these parameters may need to be developed using quantum chemical calculations. Such simulations are crucial for understanding the behavior of these salts in solution and in the solid state, influencing properties like solubility and crystal packing.

Computational Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For the this compound cation, characteristic vibrational modes would include N-H stretching and bending from the amino groups, C=C and C-S stretching within the ring, and the S-S stretching mode. Comparing the calculated spectrum with an experimental one can help confirm the molecular structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the protons and carbons in the this compound cation would reflect the electronic environment of each nucleus. For instance, the protons on the ring and in the amino groups would have distinct chemical shifts due to the ring's aromaticity and charge distribution.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. The aromatic nature of the 1,2-dithiolium ring would lead to π-π* transitions, and the energy of these transitions (and thus the absorption wavelength) can be calculated to provide a theoretical spectrum.

Reactivity and Mechanistic Studies of 3,5 Diamino 1,2 Dithiol 1 Ium

Nucleophilic and Electrophilic Reactivity of the Dithiolium Ring

The 1,2-dithiolium cation is a planar, aromatic system with a delocalized π-electron system, which imparts it with a significant degree of stability. This aromatic character influences its reactivity towards both nucleophiles and electrophiles.

The positive charge of the 1,2-dithiolium cation is delocalized over the sulfur and carbon atoms, making the carbon atoms susceptible to nucleophilic attack. The presence of electron-donating amino groups at the 3- and 5-positions further stabilizes the positive charge. This stabilization, however, does not render the ring inert to nucleophiles. Reactions with certain amines can lead to the displacement of substituents, such as alkylsulfanyl groups, to form new dithiolium salts. thieme-connect.de

Conversely, the electron-rich nature of the dithiolium ring, enhanced by the amino substituents, allows for electrophilic substitution reactions. While specific examples for 3,5-Diamino-1,2-dithiol-1-ium are not extensively detailed in the provided search results, the general reactivity pattern of dithiolium salts suggests that electrophiles would attack the carbon atoms of the ring.

Reactions Involving the Amino Substituents

The amino groups at the 3- and 5-positions of the dithiolium ring are key to its reactivity. These groups can act as nucleophiles, participating in reactions such as acylation, alkylation, and condensation. For instance, the reaction of 3,5-diaryl-1,2,4-dithiazol-1-ium salts with ammonia (B1221849) and its derivatives leads to the formation of various five-membered heterocyclic rings. thieme-connect.de While this example pertains to a related dithiazolium system, it highlights the potential reactivity of amino-substituted heterocycles.

Ring-Opening and Rearrangement Pathways

The 1,2-dithiolium ring can undergo ring-opening reactions under certain conditions. For example, the reaction of 1,2-dithiolium salts with ammonia can lead to the formation of isothiazoles, suggesting a ring-opening and rearrangement mechanism. core.ac.ukacs.org However, the exact mechanism for this transformation is a subject of discussion, with some studies indicating that the initially proposed mechanism may not fully account for the experimental observations. core.ac.uk

The stability of the dithiolium ring is a significant factor in these reactions. Density functional theory calculations on related dithiole systems have shown that the radical intermediates formed during reduction have a notable intrinsic stability towards the cleavage of the S-S bond. tandfonline.com This suggests that ring-opening is not always a facile process and may require specific reagents or conditions.

Redox Processes of the 1,2-Dithiolium Cation

The 1,2-dithiolium cation is a redox-active species, capable of undergoing both reduction and oxidation. Electrochemical studies on related 1,2-dithiole (B8566573) derivatives have shown that they can be reduced in a stepwise manner. tandfonline.com The initial reduction often leads to the formation of a radical species, which can then undergo further reactions such as dimerization. tandfonline.com

The oxidation of dithiolium-related compounds has also been observed. For instance, the oxidation of a dicarbonylbis[pentane-2,4-dithionato(1-)]iron(II) complex results in the oxidation of a dithioacetylacetonate ligand to form a 3,5-dimethyl-1,2-dithiolium cation. publish.csiro.au This indicates that the 1,2-dithiole ring system can be formed through oxidative processes. The redox behavior is a key feature of the broader class of tetrathiafulvalene (B1198394) (TTF) and related molecules, where the dithiolium cation plays a role in the stable oxidized states. beilstein-journals.orgbeilstein-journals.org

Below is a table summarizing the reactivity of this compound and related compounds:

| Reaction Type | Reagent/Condition | Product(s) | Key Findings |

| Nucleophilic Attack | Amines | Substituted dithiolium salts | Displacement of existing substituents on the ring. thieme-connect.de |

| Ring-Opening/Rearrangement | Ammonia | Isothiazoles | The dithiolium ring can be converted to other heterocyclic systems. core.ac.ukacs.org |

| Electrochemical Reduction | Platinum or glassy carbon electrode | Dimerized products | Reduction proceeds via a radical intermediate which can dimerize. tandfonline.com |

| Oxidation | Chemical or Electrochemical | Oxidized dithiolium species | The dithiolium cation can be formed through oxidation of related sulfur-containing ligands. publish.csiro.au |

Coordination Chemistry of 3,5 Diamino 1,2 Dithiol 1 Ium As a Ligand

Investigation of Metal-Binding Sites and Ligand Modes

The 3,5-diamino-1,2-dithiol-1-ium cation presents several potential coordination sites for metal ions. The primary binding sites are anticipated to be the two sulfur atoms of the dithiolium ring and the nitrogen atoms of the two amino groups. The positive charge on the dithiolium ring suggests that the ligand would likely coordinate as a neutral molecule or undergo deprotonation of the amino groups to form a neutral or anionic ligand, thereby facilitating coordination to a metal center.

The coordination modes of dithiolate ligands are diverse and can include monodentate, bidentate, and bridging behaviors. scirp.org In the case of 1,2-dithiolene ligands, which are structurally related to the neutral form of the this compound ligand, a bidentate S,S-chelation to the metal center is the most common coordination mode, forming a stable five-membered ring. libretexts.org It is plausible that this compound could act as a bidentate ligand through its sulfur atoms. Furthermore, the amino groups could potentially participate in coordination, leading to a tetradentate coordination mode, or they could be involved in forming hydrogen bonds that stabilize the resulting complex structure. hcpgcollege.edu.in The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes containing the this compound ligand would likely involve the reaction of a salt of the ligand, such as 3,5-diamino-1,2-dithiolium iodide, with a suitable metal salt in an appropriate solvent. researchgate.net General synthetic routes for metal dithiolene complexes often involve the reaction of an alkali metal salt of the dithiolene ligand with a metal halide or acetate. rsc.org For instance, the reaction of 1,2-dithiolium salts with various nucleophilic reagents in the presence of transition metal salts is a known method for forming organometallic complexes. mdpi.com

The characterization of any resulting metal complexes would employ a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial for identifying the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N, N-H, and C-S bonds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy could provide information about the structure of the complex in solution, although its application might be limited for paramagnetic complexes. nih.gov Electronic absorption (UV-Vis) spectroscopy would be used to study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding. rsc.org Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern of the complexes. researchgate.net

Structural Analysis of Dithiolium-Containing Coordination Compounds

Metal complexes of 1,2-dithiolene ligands often exhibit a square-planar geometry, particularly with d8 metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org The planarity of the dithiolene ligand itself contributes to the formation of these planar structures. It is conceivable that complexes of this compound with these metals would also adopt a similar geometry. For other metal ions, different coordination geometries such as tetrahedral or octahedral could be expected. rsc.org The amino substituents on the dithiolium ring could influence the crystal packing through hydrogen bonding interactions, potentially leading to the formation of supramolecular architectures. rsc.org

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the nature of metal-ligand interactions in coordination complexes.

Infrared (IR) Spectroscopy: In complexes of this compound, the IR spectrum would reveal key information about the coordination. A shift in the stretching frequencies of the C-S bonds upon coordination would indicate the involvement of the sulfur atoms in bonding to the metal. Similarly, changes in the N-H stretching and bending vibrations would suggest coordination of the amino groups or their involvement in hydrogen bonding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of dithiolene complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to d-d transitions. rsc.org The positions and intensities of these bands are sensitive to the metal ion, its oxidation state, and the coordination environment, providing a spectroscopic signature of the complex. vdoc.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the structure in solution. The chemical shifts of the protons and carbons in the ligand would be affected by coordination to the metal center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR spectroscopy would be a powerful tool to study the electronic structure and the environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the metal-ligand covalency and the distribution of the spin density. rsc.org

While specific spectroscopic data for complexes of this compound are not extensively reported, the application of these techniques to the broader family of dithiolene and dithiolium complexes has been fundamental to understanding their electronic structure and reactivity. researchgate.netrsc.org

Advanced Research Applications of 3,5 Diamino 1,2 Dithiol 1 Ium Derivatives

Potential in Advanced Materials Science (e.g., NLO, conducting materials)

The exploration of 1,2-dithiolium salts and their derivatives has revealed substantial potential for applications in materials science, particularly in nonlinear optics (NLO) and the development of conducting materials.

Nonlinear Optical (NLO) Materials: Nonlinear optical materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion and optical switching. aps.org The second-order NLO response of a molecule is governed by its hyperpolarizability (β), which is enhanced in molecules possessing a strong "push-pull" electronic structure—an electron-donating group and an electron-accepting group connected by a π-conjugated system. cmu.edu The 3,5-diamino-1,2-dithiol-1-ium cation is an inherent "push-pull" system. The amino groups (-NH2) act as powerful electron donors, while the positively charged dithiolium ring serves as an effective electron acceptor. This intramolecular charge-transfer characteristic is a key prerequisite for high molecular second-order nonlinearity.

Research on analogous organometallic and coordination complexes has demonstrated that incorporating metal centers and specific ligands can lead to materials with significant NLO properties. cmu.edursc.org For instance, certain coordination polymers can generate second and third harmonics. rsc.org While direct NLO measurements on this compound are not widely reported, studies on similar heterocyclic systems and metal complexes containing dithiolate ligands suggest its potential. cmu.eduresearchgate.net Theoretical calculations, such as the INDO/SCI-SOS method, are often employed to predict the NLO response of new chromophores. cmu.edu

Conducting Materials: The field of molecular conductors has been heavily influenced by sulfur-containing heterocycles, most notably tetrathiafulvalene (B1198394) (TTF) and its derivatives. chimia.ch The stability of the radical cation and dication states of TTF, which is crucial for electrical conductivity, is attributed to the formation of aromatic 1,3-dithiolium rings upon oxidation. chimia.ch This highlights the fundamental role of the dithiolium moiety in facilitating charge transport.

Derivatives of 1,2-dithiolium are precursors and components in the synthesis of various conducting materials. doi.orgbch.ro The ability of these sulfur-rich compounds to form ordered stacks in the solid state, stabilized by intermolecular π-π and sulfur-sulfur interactions, creates pathways for charge carriers. chimia.ch Partial oxidation or the formation of charge-transfer salts with electron acceptors like TCNQ (tetracyanoquinodimethane) can generate partially filled conduction bands, leading to significant electrical conductivity. chimia.chmdpi.com The presence of amino groups in this compound could further influence solid-state packing through hydrogen bonding, potentially enabling more controlled and dimensionally specific conducting pathways.

| Material Class | Relevant Structural Feature | Potential Application | Governing Principle |

| Nonlinear Optics | "Push-pull" system (Amino donor, dithiolium acceptor) | Optical switching, frequency generation | High molecular hyperpolarizability (β) due to intramolecular charge transfer. cmu.edu |

| Organic Conductors | Planar, sulfur-rich dithiolium core | Molecular wires, electronic components | Formation of stacked structures with π-orbital overlap facilitating charge transport upon partial oxidation. chimia.ch |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound by non-covalent interactions, is a key area where this compound derivatives show promise. researchgate.netias.ac.in The assembly of molecules into well-defined, functional architectures is driven by interactions such as hydrogen bonding, π-π stacking, and coordination bonds. researchgate.net

The this compound cation is well-equipped for participating in supramolecular assembly.

Hydrogen Bonding: The two primary amino groups provide multiple hydrogen bond donors. These can interact with suitable hydrogen bond acceptors (like anions or solvent molecules) to form intricate one-, two-, or three-dimensional networks. researchgate.net This is a well-established strategy in crystal engineering to control the solid-state architecture of materials. researchgate.net

π-π Stacking: The planar, aromatic dithiolium ring is prone to π-π stacking interactions, which are common in organizing flat, aromatic molecules into columnar structures. chimia.ch

Coordination Chemistry: The amino groups and sulfur atoms can act as ligands, coordinating to metal centers to form metallosupramolecular structures. nih.gov The self-assembly of such building blocks can lead to discrete, highly symmetric structures like cages or extended coordination polymers. nih.gov

The interplay of these non-covalent forces can lead to the formation of complex, functional systems. For example, the self-assembly of tetrathiafulvalene (TTF) derivatives, which are structurally related to dithiolium salts, can form stable monolayers on surfaces, which is a key step in fabricating molecular electronic devices. researchgate.net Similarly, the principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, can be applied using macrocycles like cucurbiturils in conjunction with functionalized building blocks to create nanostructured materials. scispace.com

Theoretical Exploration of Functional Properties

Computational chemistry provides powerful tools for predicting and understanding the properties of novel compounds before their synthesis and experimental characterization. researchgate.net For this compound and its derivatives, theoretical methods like Density Functional Theory (DFT) are invaluable for exploring their potential functional properties. researchgate.netacs.org

Predicting Electronic and Optical Properties: DFT calculations can determine the electronic structure of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the optical absorption properties of the molecule. For NLO applications, time-dependent DFT (TD-DFT) can be used to calculate the molecular hyperpolarizability (β) and predict the NLO response. aps.org

Investigating Redox Behavior: The redox potentials of dithiolium-based compounds are central to their use as conducting materials. chimia.ch Theoretical calculations can predict these potentials, providing insight into the stability of the radical cation and dication states that are essential for charge transport. acs.org

Understanding Supramolecular Interactions: Computational models can be used to study the non-covalent interactions that govern self-assembly. By calculating the strength and directionality of hydrogen bonds and π-π stacking interactions, researchers can predict how molecules will arrange themselves in a crystal lattice. arxiv.org This is crucial for the rational design of materials with specific solid-state structures and properties. For instance, theoretical studies on guanidine-azole salts have been used to predict their densities, stability, and other performance parameters based on their molecular structures and interactions. researchgate.net

| Theoretical Method | Calculated Property | Relevance to Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution | Predicts electronic structure, reactivity, and charge-transfer characteristics. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Molecular hyperpolarizability (β), absorption spectra | Predicts nonlinear optical (NLO) response. aps.org |

| Molecular Dynamics/Monte Carlo | Intermolecular interaction energies, packing motifs | Elucidates mechanisms of self-assembly and predicts crystal structures. researchgate.net |

Emerging Research Directions in 3,5 Diamino 1,2 Dithiol 1 Ium Chemistry

Novel Synthetic Methodologies and Sustainable Routes

The primary and most established route to 3,5-diamino-1,2-dithiolium salts involves the oxidation of dithiomalonamides. researchgate.netresearchgate.net This method provides a reliable foundation for accessing the core dithiolium structure. Research is now focusing on diversifying the synthetic toolbox to create a wider array of derivatives and to develop more sustainable and efficient processes.

A key approach involves the oxidation of substituted dithiomalonamides. For instance, diarylamides of dithiomalonic acid can be cyclized using an equivalent amount of bromine or iodine in a chloroform (B151607) solution to yield 3,5-diarylamino-1,2-dithiolium halides. researchgate.net Furthermore, arylazo derivatives of 3,5-diamino-1,2-dithiolium bromides have been successfully synthesized through the oxidation of arylhydrazones of dithiomesoxalic acid diamides with bromine. researchgate.net These methods highlight a move towards creating functionally diverse dithiolium salts by modifying the precursor molecules.

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Dithiomalonamide / N,N'-dimethyldithiomalonamide | Oxidation (unspecified) | 3,5-diamino- (or 3,5-di(methylamino)-) 1,2-dithiolylium perchlorate (B79767) or bromide | researchgate.net |

| Dithiomalonic acid diarylamides | Bromine (1 equiv.) or Iodine | 3,5-diarylamino-1,2-dithiolium halides | researchgate.net |

| Arylhydrazones of dithiomesoxalic acid diamides | Bromine | Arylazo derivatives of 3,5-diamino-1,2-dithiolium bromides | researchgate.net |

Deeper Exploration of Reactivity and Selectivity

Despite the ring's stability, the exocyclic functional groups offer sites for selective reactions. The non-quaternized amino groups on the dithiolium ring are reactive towards electrophiles. For example, they readily react with aryl isocyanates and aryl isothiocyanates to form the corresponding ureas and thioureas. researchgate.net This reactivity allows for the post-synthetic modification of the dithiolium core, enabling the introduction of various functional moieties.

The dithiolium ring itself can act as a versatile building block in the synthesis of more complex heterocyclic structures. Its inherent stability and defined reactive sites make it a reliable component in multi-step synthetic sequences aimed at producing novel fused-ring systems. researchgate.netresearchgate.net

| Reactant | Reagent | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| Arylazo derivatives of 3,5-diamino-1,2-dithiolium bromides | Aryl iso(thio)cyanates | Ureas and Thioureas | Reaction occurs at the nonquaternized amino group. | researchgate.net |

| Dithiomalondianilide (precursor) | Aromatic aldehydes, cyanoacetamide | researchgate.netresearchgate.netdithiolo[3,4-b]pyridine derivatives | Demonstrates use as a building block for fused heterocycles. | researchgate.netresearchgate.net |

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool for understanding the nuanced structural and electronic properties of 1,2-dithiolium salts. Advanced modeling techniques are being employed to predict properties and guide experimental work.

Density Functional Theory (DFT) calculations, using methods such as the M06 functional with the def2-TZVP basis set, have been successfully used to optimize the molecular geometries of dithiolium compounds, showing good correlation with experimental X-ray crystallographic data. researchgate.net DFT is also applied to understand reaction mechanisms in detail, for instance, by calculating the activation barriers for cyclization steps in the formation of related heterocyclic systems. researchgate.net

Hirshfeld Surface (HS) Analysis is utilized for the qualitative and quantitative investigation of intermolecular interactions. researchgate.net This method helps visualize and understand the complex network of non-covalent interactions and short intermolecular contacts that dictate crystal packing and geometric alignment in the solid state. researchgate.net

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses provide deeper insights into the electronic structure. researchgate.net These investigations help identify intra- and intermolecular charge transfer potentials, such as donor-acceptor interactions between the cation and its counter-anion, revealing their significant role in stabilizing the molecular structure. researchgate.net

| Computational Method | Application / Insight Provided | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometries; elucidation of reaction mechanisms. | researchgate.netresearchgate.net |

| Hirshfeld Surface (HS) Analysis | Visualization and quantification of intermolecular interactions and crystal packing. | researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Identification of charge transfer potentials and stabilization pathways. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analysis of donor-acceptor interactions and molecular stabilization. | researchgate.net |

Design and Synthesis of Tailored Dithiolium Derivatives for Specific Applications

A significant frontier in 3,5-diamino-1,2-dithiolium chemistry is the rational design and synthesis of derivatives with tailored functionalities for specific, high-value applications. By strategically modifying the core structure, researchers aim to tune the electronic, optical, and chemical properties of these compounds.

One area of interest is the development of novel organic-inorganic hybrid materials. The stable, charged dithiolium cation is an attractive organic component for creating materials with unique properties, such as those for nonlinear optics (NLO). researchgate.net The ability to functionalize the cation allows for fine-tuning of its interaction with inorganic components to achieve desired bulk properties.

The synthesis of derivatives with specific reactive handles, such as the arylazo derivatives, opens pathways to a broader range of molecules. researchgate.net Subsequent reactions on these derivatives can introduce complex side chains, potentially leading to new agrochemicals, dyes, or pharmaceutical intermediates. The inherent stability and well-defined reactivity of the 3,5-diamino-1,2-dithiolium scaffold make it a promising platform for the development of functional organic materials.

| Derivative Class | Synthetic Strategy | Potential Application Area | Reference |

|---|---|---|---|

| Arylazo derivatives | Oxidation of arylhydrazones of dithiomesoxalic acid diamides. | Precursors for functional dyes, complex heterocycles. | researchgate.net |

| Substituted ureas and thioureas | Reaction of amino groups with isocyanates/isothiocyanates. | Agrochemicals, medicinal chemistry building blocks. | researchgate.net |

| Organic-inorganic hybrids | Combination of functionalized dithiolium salts with metal complexes. | Nonlinear Optical (NLO) materials. | researchgate.net |

| Fused heterocycles (e.g., dithiolo[3,4-b]pyridines) | Three-component reactions involving dithiolium precursors. | Novel scaffolds for materials and biological screening. | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-diamino-1,2-dithiol-1-ium, and how can purity be optimized?

- Methodological Answer : Electrochemical polymerization is a viable approach, as demonstrated for structurally similar compounds like 3,5-diamino-1,2,4-triazole. Cyclic voltammetry (CV) in acidic electrolytes (e.g., 0.1 M H2SO4) at a scan rate of 50 mV/s enables controlled film deposition on electrodes . Purity optimization involves post-synthesis purification via recrystallization in ethanol-water mixtures (1:1 v/v) and characterization using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and electrochemical techniques:

- FTIR : Identify S–H and N–H stretching vibrations (2500–3300 cm<sup>−1</sup>) and confirm dithiol ring formation .

- XRD : Analyze crystallinity; amorphous phases may require annealing at 150°C for 2 hours .

- Cyclic Voltammetry : Assess redox behavior in 0.1 M PBS (pH 7.0) to determine electron-transfer kinetics .

Q. What are the stability considerations for handling this compound in aqueous vs. non-aqueous solvents?

- Methodological Answer : The compound is hygroscopic and prone to oxidation in aqueous media. Store under inert gas (N2 or Ar) at 4°C in amber glass vials. In non-polar solvents (e.g., DCM), stability improves, but monitor for thiol-disulfide interconversion using UV-Vis spectroscopy (λmax = 280 nm) .

Advanced Research Questions

Q. How can this compound be integrated into catalytic frameworks for oxidation reactions?

- Methodological Answer : Design metal-organic frameworks (MOFs) by coordinating the compound with polyoxometalates (e.g., H3PW12O40·xH2O) via hydrothermal synthesis (120°C, 24 hours). Characterize catalytic efficiency in iodine ion oxidation using GC-MS to track reaction intermediates and optimize turnover frequency (TOF) by adjusting ligand-to-metal ratios .

Q. What strategies resolve contradictory electrochemical data when using this compound-modified electrodes?

- Methodological Answer : Contradictions in sensitivity or selectivity often arise from inhomogeneous film deposition or competing redox pathways. Mitigate via:

- Surface Pretreatment : Polish electrodes with 0.05 µm alumina slurry and sonicate in ethanol to ensure uniformity .

- Interference Testing : Use differential pulse voltammetry (DPV) with standard additions of interferents (e.g., ascorbic acid) to calibrate selectivity .

Q. How does the coordination chemistry of this compound influence its bio-sensing applications?

- Methodological Answer : The dithiol moiety enables strong Au–S binding for fabricating biosensor interfaces. Immobilize the compound on Au electrodes via self-assembled monolayers (SAMs) and functionalize with enzymes (e.g., glucose oxidase). Validate using electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance (Rct) changes .

Safety and Best Practices

Q. What are the critical safety protocols for synthesizing this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., HNO3) due to exothermic reactions .

- Spill Management : Neutralize acidic residues with NaHCO3 and adsorb organic spills using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.